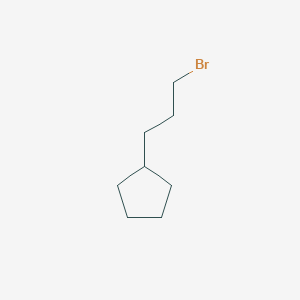

(3-Bromopropyl)cyclopentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

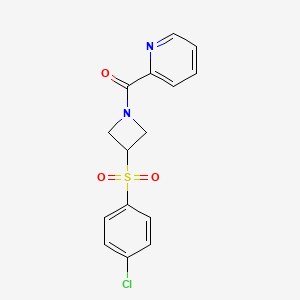

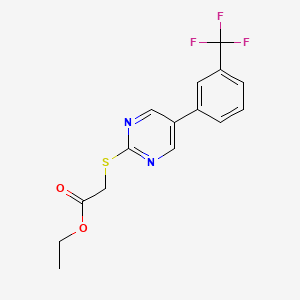

(3-Bromopropyl)cyclopentane is a cyclopentyl derivative with a bromine atom in its structure . It has a CAS Number of 34094-20-7 and a molecular weight of 191.11 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15Br/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2 . This indicates that the molecule consists of a cyclopentane ring with a three-carbon chain attached, with a bromine atom on the end of the chain .

Physical And Chemical Properties Analysis

This compound is a liquid at normal temperatures . It has a molecular weight of 191.11 . The storage temperature is 4 degrees Celsius . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Sodium Channel Blockers Research

- Application: (3-Bromopropyl)cyclopentane derivatives have been evaluated for inhibitory activity against the peripheral nerve sodium channel Na(V)1.7. A compound in this series showed efficacy in rat models of inflammatory and neuropathic pain (Ok et al., 2006).

Radical Isomerization in Aryl Ethers

- Application: Bromopropyl aryl ethers, including derivatives of this compound, can undergo radical isomerization to form 3-arylpropanols. This involves intramolecular ipso attack of alkyl radicals, generating spiro cyclohexadienyl radical intermediates (Eun et al., 1993).

Spectrophotometric Reagent for Bromate Determination

- Application: Cyclopentane derivatives are used as spectrophotometric reagents for determining bromate in perchloric acid medium. Cyclopentane-1,3-dione bis derivatives produce colored solutions with bromate ions, facilitating trace amount detection (Ceba et al., 1983).

Synthesis of Dicyclopentylethane and Dicyclopentylpropane

- Application: Research involving this compound focuses on the synthesis of compounds like dicyclopentylethane and dicyclopentylpropane from cyclopentadiene. This area of study involves exploring various reaction pathways and yields of these cyclopentane derivatives (Stanko & Platé, 1959).

Isostere for Carboxylic Acid Functional Group

- Application: Cyclopentane-1,3-diones, including this compound derivatives, are used as isosteres for carboxylic acid functional groups. This application is significant in drug design, where these derivatives have been used in thromboxane A(2) receptor antagonists (Ballatore et al., 2011).

Safety and Hazards

The safety information for (3-Bromopropyl)cyclopentane indicates that it is a flammable liquid and vapor . It has several hazard statements including H227, H302, H312, H315, H319, H332, H335, H412 . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-bromopropylcyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKXUEDYUGDPMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34094-20-7 |

Source

|

| Record name | (3-bromopropyl)cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate](/img/structure/B2901131.png)

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2901135.png)

![Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]-, hydrochloride (1:1)](/img/structure/B2901139.png)

![1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2901140.png)

![2-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2901143.png)

![4-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2901150.png)

![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethan-1-one](/img/structure/B2901152.png)